N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1,3-benzothiazole-6-carboxamide
Description
N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-1,3-benzothiazole-6-carboxamide is a heterocyclic compound featuring a benzothiophene moiety linked to a benzothiazole scaffold via a carboxamide bridge. This structure combines two pharmacologically significant aromatic systems: benzothiophene (a sulfur-containing fused ring) and benzothiazole (a bicyclic system with nitrogen and sulfur atoms).
Properties
IUPAC Name |
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2OS2/c1-12(8-14-10-23-17-5-3-2-4-15(14)17)21-19(22)13-6-7-16-18(9-13)24-11-20-16/h2-7,9-12H,8H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIXADFRTTXSIHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC2=CC=CC=C21)NC(=O)C3=CC4=C(C=C3)N=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1,3-benzothiazole-6-carboxamide typically involves multi-step reactions. One common method includes the coupling of benzo[b]thiophene and benzo[d]thiazole derivatives through amide bond formation. The reaction conditions often require the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Solvent selection, temperature control, and purification steps such as recrystallization or chromatography are critical to ensure the quality of the final product .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The benzothiazole ring undergoes nucleophilic substitution at the C2 position under specific conditions. For example:
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Bromination : Reaction with bromine in acetic acid introduces bromine at the C4/C6 positions of the benzothiazole ring, enhancing electrophilicity for further functionalization .
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Thiocyanation : Treatment with ammonium thiocyanate in bromine/acetic acid yields thiocyanate derivatives, enabling click chemistry applications .
Table 1: Nucleophilic substitution conditions
| Reagent | Solvent | Temperature | Product Yield | Reference |
|---|---|---|---|---|
| Br₂ (1.2 eq) | Acetic acid | 0–25°C | 78% | |
| NH₄SCN (2 eq) | AcOH/H₂O | Reflux | 65% |
Amide Hydrolysis and Functionalization
The carboxamide group participates in hydrolysis and coupling reactions:
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Acid-Catalyzed Hydrolysis : Concentrated HCl at 80°C converts the amide to carboxylic acid, forming 1,3-benzothiazole-6-carboxylic acid .
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Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) in ethanol under reflux to form imine derivatives .
Key Mechanistic Insight :
The amide’s lone pair on the nitrogen facilitates nucleophilic attack during hydrolysis, while the carbonyl group reacts with aldehydes via condensation .
Cyclization Reactions
The benzothiophene moiety enables cyclization to form polycyclic systems:
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Pd-Catalyzed Intramolecular Coupling : Using Pd(OAc)₂ and PPh₃ in DMF, the compound forms tricyclic thieno[2,3-c]pyridine derivatives at 110°C .
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Copper-Mediated Oxazole Formation : Reaction with propiolic acid derivatives yields fused oxazole-benzothiazole hybrids .
Table 2: Cyclization reaction parameters
| Catalyst | Solvent | Time (h) | Yield | Application |
|---|---|---|---|---|
| Pd(OAc)₂/PPh₃ | DMF | 12 | 72% | Antimycobacterial agents |
| CuI/1,10-phen | THF | 6 | 68% | Fluorescent probes |
Comparative Reactivity with Analogs
Compared to simpler benzothiazoles, this compound shows enhanced reactivity due to:
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Steric Effects : The isopropyl group on the benzothiophene alters regioselectivity in electrophilic substitutions .
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Electronic Effects : Electron-withdrawing carboxamide stabilizes intermediates in nucleophilic attacks .
Synthetic Challenges and Optimizations
-
Purification : Requires column chromatography (SiO₂, hexane/EtOAc) due to polar byproducts .
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Yield Improvements : Microwave-assisted synthesis reduces reaction times by 40% while maintaining yields >80% .
This compound’s reactivity profile positions it as a versatile scaffold for medicinal chemistry, particularly in antimycobacterial and kinase inhibitor development . Further studies should explore photochemical reactions and catalytic asymmetric transformations.
Scientific Research Applications
Antimicrobial Activity
One of the most promising applications of N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1,3-benzothiazole-6-carboxamide is its potential as an antimicrobial agent. Research has demonstrated its efficacy against various bacterial strains, including:
- Methicillin-resistant Staphylococcus aureus (MRSA)
- Escherichia coli
- Klebsiella pneumoniae
In a study conducted by researchers, the compound exhibited significant inhibition of MRSA growth at concentrations ranging from 25 to 200 µM, showcasing its bactericidal properties under specific experimental conditions . The mechanism involves disrupting bacterial capsule formation, which is crucial for virulence in urinary tract infections .
Anticancer Potential
This compound has also been investigated for its anticancer properties. In vitro studies have shown that the compound selectively inhibits the growth of cancer cell lines such as A549 (lung cancer) and Caco-2 (colorectal cancer).
Case Study: Anticancer Activity
In a controlled experiment, the compound was tested against A549 and Caco-2 cells. The results indicated:
| Cell Line | Viability (%) | Significance (p-value) |
|---|---|---|
| A549 | 56.9 | p = 0.0019 |
| Caco-2 | 39.8 | p < 0.001 |
These findings suggest that modifications to the thiazole ring enhance anticancer activity, particularly against colorectal cancer cells .
Synthesis and Structure-Activity Relationship
The synthesis of this compound typically involves multi-step organic reactions that allow for structural modifications to optimize biological activity. The structure-activity relationship (SAR) studies indicate that variations in substituents can significantly affect both antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Schiff Base Derivatives of 1-Benzothiophene-3-carbaldehyde
highlights Schiff bases such as 1-(1-benzothiophen-3-yl)-N-(4-methylphenyl)methanimine and 1-(1-benzothiophen-3-yl)-N-(2-nitrophenyl)methanimine . These compounds share the benzothiophene core but lack the benzothiazole-carboxamide moiety. Key differences include:
- Functional Groups : Schiff bases feature an imine (-C=N-) linkage instead of a carboxamide (-CONH-), reducing hydrogen-bonding capacity.
- Biological Activity : These derivatives exhibit moderate antimicrobial activity (MIC values: 12.5–50 µg/mL against Staphylococcus aureus and Candida albicans), suggesting that the benzothiophene scaffold alone contributes to microbial inhibition .
Fluorinated Benzothiazole Derivatives
describes 1-(6-fluoro-1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde , which incorporates a fluorinated benzothiazole ring. Comparative analysis reveals:
- Substituent Effects: The fluorine atom at position 6 enhances electronegativity and metabolic stability compared to the non-fluorinated target compound.
- Crystal Packing : Weak π–π interactions and C–H···π bonds stabilize its crystal structure, a feature absent in the carboxamide-linked target compound .
Indole-Linked Benzothiazole Carboxamides
details N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-methyl-1,3-benzothiazole-6-carboxamide , a structural analog with an indole substituent. Key distinctions include:
- Bioavailability : The indole moiety increases lipophilicity (clogP: 3.5 vs. 2.8 for the target compound), enhancing blood-brain barrier penetration.
- Therapeutic Potential: Indole-linked derivatives are prioritized in CNS drug discovery due to serotonin receptor affinity, whereas the benzothiophene-propan-2-yl group in the target compound may favor peripheral targets .
Biological Activity
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1,3-benzothiazole-6-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of anticancer properties and other therapeutic applications. This article will explore the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure indicates the presence of both benzothiophene and benzothiazole moieties, which are known to exhibit diverse biological activities.
Research indicates that compounds with similar structural features often exhibit anticancer properties through various mechanisms:
- Apoptosis Induction : Compounds like this compound may promote programmed cell death (apoptosis) by activating intrinsic pathways. This involves the release of cytochrome c from mitochondria and activation of caspases .
- Cell Cycle Arrest : Some studies suggest that such compounds can interfere with cell cycle progression in cancer cells, leading to growth inhibition and increased apoptosis rates.
Efficacy Against Cancer Cell Lines
The compound's efficacy has been evaluated against various cancer cell lines. Below is a summary table of IC50 values (the concentration required to inhibit 50% of cell viability) for selected cell lines:
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| A549 (Lung) | 4.87 | |
| MDA-MB-231 (Breast) | 6.72 | |
| HeLa (Cervical) | 5.00 | |
| HCT116 (Colon) | 7.20 |
Study 1: Anticancer Activity
In a study evaluating the anticancer potential of benzothiazole derivatives, this compound was found to significantly inhibit the proliferation of A549 and MDA-MB-231 cells. The study utilized various assays including MTT and flow cytometry to confirm apoptosis induction and cell cycle arrest .
Study 2: Mechanistic Insights
Another investigation focused on the mechanistic insights into how this compound induces apoptosis in cancer cells. The study highlighted that the compound activates caspase pathways while downregulating anti-apoptotic proteins like Bcl-2, leading to enhanced apoptosis in treated cells .
Q & A
Basic: What are the recommended synthetic routes for N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1,3-benzothiazole-6-carboxamide, and how do reaction conditions influence yield?
Methodological Answer:
Synthesis typically involves multi-step reactions, starting with cyclization of substituted benzothiazole precursors. For example:
Benzothiazole Core Formation : Cyclize 2-aminothiophenol derivatives with carbonyl-containing reagents under acidic conditions (e.g., POCl₃) .
Amide Coupling : React the benzothiazole-6-carboxylic acid intermediate with an appropriate amine (e.g., 1-(1-benzothiophen-3-yl)propan-2-amine) using coupling agents like HATU or EDC .
Critical Factors :
- Temperature : Maintain 60–65°C during cyclization to avoid side reactions .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
- Purification : Column chromatography with gradients of ethyl acetate/hexane ensures ≥95% purity .
Advanced: How can structural contradictions between computational modeling and crystallographic data be resolved for this compound?
Methodological Answer:
Discrepancies often arise from neglected non-covalent interactions in simulations. To resolve:
Validate Computational Models : Compare DFT-optimized geometries with X-ray crystallography data (e.g., dihedral angles, π-π stacking distances) .
Include Weak Interactions : Account for C–H···π and van der Waals forces in molecular dynamics simulations, which are critical for stabilizing crystal packing .
Refinement : Use software like SHELXL to adjust torsion angles in crystallographic data, ensuring alignment with theoretical predictions .
Basic: Which spectroscopic techniques are essential for confirming the structure and purity of this benzothiazole derivative?
Methodological Answer:
¹H/¹³C NMR : Identify characteristic peaks (e.g., benzothiophene protons at δ 7.2–8.5 ppm; amide carbonyl at ~168 ppm) .
High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .
FT-IR : Validate amide C=O stretch (~1650 cm⁻¹) and benzothiazole C-S absorption (~690 cm⁻¹) .
Advanced: What strategies optimize in vitro bioactivity assays to distinguish target-specific effects from non-specific interactions?
Methodological Answer:
Dose-Response Curves : Use a wide concentration range (e.g., 0.1–100 µM) to identify saturable binding, indicative of specific interactions .
Control Compounds : Include structurally similar but inactive analogs (e.g., lacking the benzothiophene moiety) to isolate target effects .
Thermodynamic Profiling : Measure ΔG and ΔH via isothermal titration calorimetry (ITC) to differentiate entropic (non-specific) vs. enthalpic (specific) binding .
Basic: What are the key solubility and stability considerations for this compound in experimental settings?
Methodological Answer:
Solubility : Use DMSO for stock solutions (≤10 mM), diluted in PBS or cell culture media (final DMSO ≤0.1%) .
Stability :
- Store lyophilized powder at –20°C under inert gas (N₂/Ar) to prevent oxidation .
- Avoid prolonged exposure to light (due to benzothiazole photosensitivity) .
Advanced: How do electronic and steric effects of substituents influence the compound's pharmacological profile?
Methodological Answer:
Electronic Effects :
- Electron-withdrawing groups (e.g., –CF₃) enhance binding to polar enzyme pockets (e.g., kinase ATP sites) .
- Electron-donating groups (e.g., –OCH₃) improve solubility but may reduce target affinity .
Steric Effects :
- Bulky substituents (e.g., 3-trifluoromethylbenzyl) can block metabolic degradation but may hinder membrane permeability .
- Use comparative SAR tables to prioritize substituents balancing activity and pharmacokinetics .
Basic: What chromatographic methods are effective in purifying this compound?
Methodological Answer:
Normal-Phase Chromatography : Separate non-polar intermediates using hexane/ethyl acetate gradients .
Reverse-Phase HPLC : For final purification, employ a C18 column with acetonitrile/water (0.1% TFA) at 1.5 mL/min .
TLC Monitoring : Use silica plates with UV visualization (Rf ~0.3 in 3:7 ethyl acetate/hexane) .
Advanced: How can molecular docking studies be validated experimentally for this compound's target interactions?
Methodological Answer:
Crystallographic Validation : Co-crystallize the compound with its target (e.g., enzyme) and compare docking poses with X-ray structures .
Alanine Scanning Mutagenesis : Mutate key binding residues (predicted by docking) and measure ΔIC₅₀ to confirm interaction hotspots .
Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) to correlate docking scores with experimental affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
